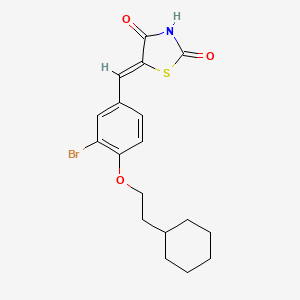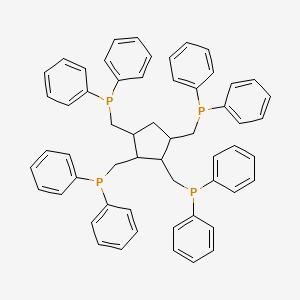
2-Pyridinylmethyl 2,2-diphenyl-2-hydroxyacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de clorhidrato de hidroxi(difenil)acetato de piridin-2-ilmetil (1:1) típicamente implica la reacción de piridin-2-ilmetanol con ácido difenilacético en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. La sal de clorhidrato se forma luego haciendo reaccionar el producto con ácido clorhídrico.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de hidroxi(difenil)acetato de piridin-2-ilmetil (1:1) puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno o más átomos son reemplazados por otros átomos o grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos o agentes alquilantes bajo condiciones específicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de hidroxi(difenil)acetato de piridin-2-ilmetil, mientras que la reducción puede producir alcoholes o hidrocarburos correspondientes.
Aplicaciones Científicas De Investigación
El clorhidrato de hidroxi(difenil)acetato de piridin-2-ilmetil (1:1) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición enzimática o la unión a receptores debido a sus propiedades estructurales.
Industria: Utilizado en la producción de diversos intermediarios químicos y productos químicos finos.
Mecanismo De Acción
El mecanismo de acción del clorhidrato de hidroxi(difenil)acetato de piridin-2-ilmetil (1:1) involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Acetato de piridin-2-ilmetil: Estructura similar pero carece de los grupos difenilo e hidroxilo.
Ácido difenilacético: Contiene el grupo difenilo pero carece de la parte de piridin-2-ilmetil.
Piridin-2-ilmetanol: Contiene el grupo piridin-2-ilmetil pero carece del componente de ácido difenilacético.
Unicidad
El clorhidrato de hidroxi(difenil)acetato de piridin-2-ilmetil (1:1) es único debido a su combinación de grupos piridina, difenilo e hidroxilo, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo hace valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
33335-12-5 |
|---|---|
Fórmula molecular |
C20H18ClNO3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
pyridin-2-ylmethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C20H17NO3.ClH/c22-19(24-15-18-13-7-8-14-21-18)20(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17;/h1-14,23H,15H2;1H |
Clave InChI |
NOIYCEVROWCGEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)OCC3=CC=CC=N3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
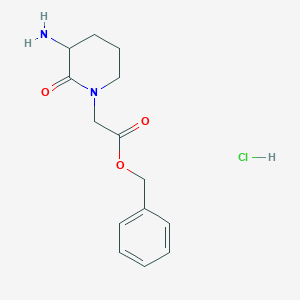
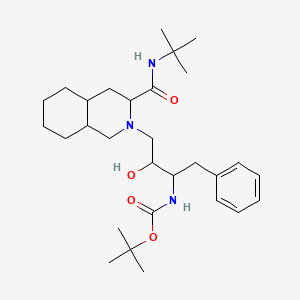
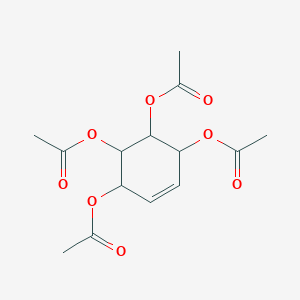
![4-[(6-Bromo-2-pyridyl)oxymethyl]-3-fluorobenzonitrile](/img/structure/B12292918.png)
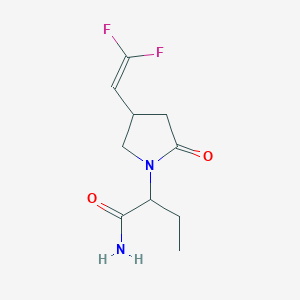
![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)
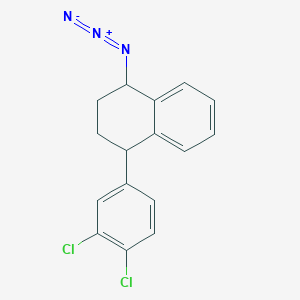
![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
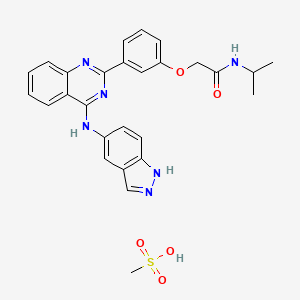
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)
![3-Des[2-(Dimethylamino)ethyl]ZolmitriptanAcetonitrile](/img/structure/B12292978.png)
